molecular formula C21H24ClN3O3 B270523 Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate

Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate

Cat. No. B270523
M. Wt: 401.9 g/mol
InChI Key: QPKZNKJNRUPAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells and inhibits the growth of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by the inhibition of DNA topoisomerase II, which leads to the accumulation of DNA damage and activation of apoptotic pathways. Additionally, the compound has been found to disrupt bacterial and fungal cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate in lab experiments is its potent antitumor, antibacterial, and antifungal activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and bacterial and fungal growth. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate. One area of research is the development of new derivatives of the compound with improved pharmacological properties. Additionally, the compound could be studied in combination with other drugs to enhance its efficacy and reduce potential toxicity. Finally, the mechanisms of action of this compound could be further elucidated to better understand its potential applications in medicine and biotechnology.
In conclusion, this compound is a chemical compound with significant potential for scientific research in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for cancer, bacterial, and fungal infections.

Synthesis Methods

The synthesis of Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate involves the reaction between 2-chloro-6-nitrobenzoic acid and 2-methylbenzoyl chloride in the presence of sodium hydroxide. The resulting product is then reduced with tin and hydrochloric acid to yield the final product.

Scientific Research Applications

Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been shown to possess potent antibacterial and antifungal properties.

properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

ethyl 4-[2-chloro-6-[(2-methylbenzoyl)amino]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H24ClN3O3/c1-3-28-21(27)25-13-11-24(12-14-25)19-17(22)9-6-10-18(19)23-20(26)16-8-5-4-7-15(16)2/h4-10H,3,11-14H2,1-2H3,(H,23,26)

InChI Key

QPKZNKJNRUPAMU-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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